4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline
Overview
Description
4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline is a member of imidazoles.
Scientific Research Applications
Alzheimer's Disease Research
A study led by Lisheng Cai et al. (2007) synthesized derivatives of 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline, referred to as IMPY derivatives, for affinity toward human Aβ plaques. They found that some analogues displayed high affinity, suggesting potential for developing positron emission tomography radioligands for imaging Aβ plaques in Alzheimer's disease (Cai et al., 2007).
Radiopharmaceutical Applications
A. Katsifis et al. (2000) synthesized imidazo[1,2-α]pyridines, closely related to the compound , as high-affinity ligands for the Peripheral Benzodiazepine Receptors (PBR). These compounds were radiolabeled for potential study of the PBR in vivo using SPECT (Katsifis et al., 2000).
Synthesis and Chemical Properties
Y. M. Yutilov et al. (2005) investigated the chlorination, bromination, and iodination of imidazo[4,5-b]pyridin-2-one derivatives, revealing insights into the halogenation of similar structures, which is relevant to understanding the chemical properties of 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline (Yutilov et al., 2005).
Pharmaceutical Applications
Divya Dheer et al. (2016) developed a methodology for synthesizing 2-iodo-imidazo[1,2-a]pyridines, mentioning their potential as active pharmaceutical ingredients (APIs) in drugs like saripidem and nicopidem. This highlights the pharmaceutical relevance of structurally related compounds (Dheer et al., 2016).
Cytokinin Activity in Agriculture
S. Nishikawa et al. (2000) synthesized fluorescent imidazo[4,5-b]pyridine and its riboside, demonstrating their cytokinin activity, which could be significant in agricultural applications. This research opens up possibilities for the use of similar compounds in plant growth and development studies (Nishikawa et al., 2000).
Therapeutic Potential
A study by A. Deep et al. (2016) on imidazo[1,2-a]pyridine scaffolds, including the compound , outlined their wide range of applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, and other therapeutic areas. This review emphasizes the potential of these compounds in developing new therapeutic agents (Deep et al., 2016).
Safety and Hazards
The safety data sheet for a related compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
The encouraging findings from studies on imidazo[1,2-a]pyridines pave the way for in vitro and in vivo efficacy trials of imidazo[1,2-a]pyridine derivatives against several piroplasmids . This suggests that “4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline” and related compounds may have potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives through direct functionalization .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various radical reactions for direct functionalization . These reactions could potentially affect various biochemical pathways.
Result of Action
Compounds with similar structures have shown inhibitory activity against various tumor cell lines .
Biochemical Analysis
Biochemical Properties
4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it can bind to the active sites of enzymes, leading to inhibition or activation depending on the nature of the interaction . Additionally, 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline has been found to interact with specific proteins, altering their conformation and function .
Cellular Effects
The effects of 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline can alter the expression of genes involved in apoptosis, leading to changes in cell survival rates .
Molecular Mechanism
At the molecular level, 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline vary with different dosages in animal models. At lower doses, this compound has been found to exhibit therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and alterations in normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline is effective without causing harm .
Metabolic Pathways
4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can affect the levels of metabolites by inhibiting or activating specific enzymes . For example, it has been shown to inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism . Additionally, 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline can interact with cofactors such as NADH and FADH2, influencing their availability and function .
Transport and Distribution
The transport and distribution of 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can bind to various proteins, affecting its localization and accumulation . The distribution of 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it has been observed to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline can accumulate in the mitochondria, affecting mitochondrial function and energy production .
Properties
IUPAC Name |
4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14IN3/c1-18(2)13-6-3-11(4-7-13)14-10-19-9-12(16)5-8-15(19)17-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJHUHNUHJMRII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436081 | |
Record name | 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474012-75-4 | |
Record name | 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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